molecular formula C13H9NO B116034 3-(3-Hydroxyphenyl)benzonitrile CAS No. 154848-43-8

3-(3-Hydroxyphenyl)benzonitrile

Cat. No.: B116034
CAS No.: 154848-43-8
M. Wt: 195.22 g/mol
InChI Key: IYDCWWPOHIRIQG-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)benzonitrile is a chemical compound with the molecular formula C13H9NO . It has a molecular weight of 195.22 g/mol . This compound is widely used in scientific research, with applications ranging from drug development to organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings connected by a carbonitrile group . The IUPAC name for this compound is this compound . The InChIKey, a unique identifier for the compound, is IYDCWWPOHIRIQG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 401.4±38.0 °C at 760 mmHg . The compound has a molar refractivity of 57.6±0.4 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Its topological polar surface area is 44 Ų .

Scientific Research Applications

Solar Cell Technology

  • Benzonitrile derivatives, including 3-(3-Hydroxyphenyl)benzonitrile, have been shown to be beneficial as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, maintaining efficiency for over 1300 hours. This finding indicates potential use in economically viable solar cell technology (Latini et al., 2014).

Chemical and Electrostatic Sensitivity

  • The nitrile group in benzonitrile compounds, including this compound, is sensitive to chemical and electrostatic characteristics. This property makes them useful as infrared probes to monitor the local structure and electrostatic environment, particularly in the study of ionic liquids and protein folding kinetics (Zhang et al., 2013).

Anticorrosion Applications

  • Benzonitrile derivatives have shown effectiveness in inhibiting copper corrosion. The study of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile, a similar compound, indicates the potential of this compound in corrosion inhibition. This application is significant in the field of materials science and engineering (Tigori et al., 2022).

Biodegradation Studies

  • The biodegradation of aromatic nitriles like benzonitrile by Fusarium solani, a type of fungus, indicates the ecological role of these compounds in bioremediation. This suggests that this compound could be involved in environmental detoxification processes (Harper, 1977).

Synthesis of Novel Compounds

  • Benzonitrile derivatives are key intermediates in synthesizing new compounds with potential pharmacological applications. For instance, the synthesis of complex structures like 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole involves benzonitrile intermediates, indicating the relevance of this compound in drug development (Li et al., 2018).

Properties

IUPAC Name

3-(3-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDCWWPOHIRIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396309
Record name 3-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154848-43-8
Record name 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154848-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyphenyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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